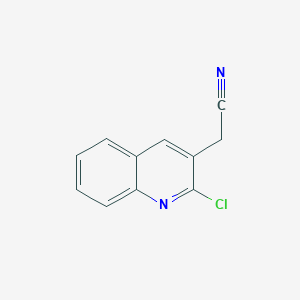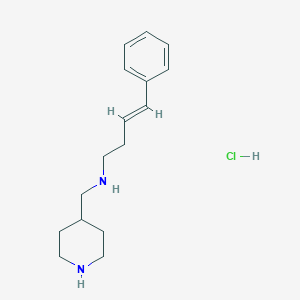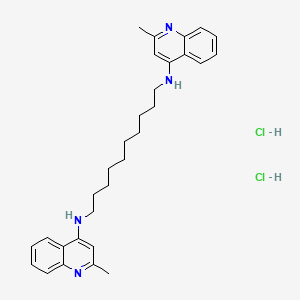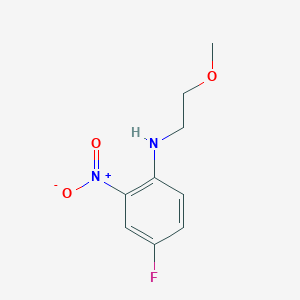
2-(2-Chloroquinolin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for 2-(2-Chloroquinolin-3-yl)acetonitrile were not found, there are references to its use in the synthesis of other compounds . For instance, it has been used as a reactive synthetic precursor for the synthesis of several heterocycles i.e. pyrazoles, pyridines, coumarines and pyrazines .Molecular Structure Analysis
The InChI code for 2-(2-Chloroquinolin-3-yl)acetonitrile is 1S/C11H7ClN2/c12-11-9 (5-6-13)7-8-3-1-2-4-10 (8)14-11/h1-4,7H,5H2 .Physical And Chemical Properties Analysis
As mentioned earlier, 2-(2-Chloroquinolin-3-yl)acetonitrile is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- 2-(2-Chloroquinolin-3-yl)acetonitrile has been used in the synthesis of various heterocyclic compounds, including benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters. This process involves the reaction of methyl-3-(2-chloroquinolin-3-yl)acrylates with methyl amine in acetonitrile, yielding methyl benzo[b][1,8]naphthyridin-3-carboxylates (Nithyadevi & Rajendran, 2006).
Novel Synthesis Methods
- A novel synthesis approach has been developed for creating 2-chloroquinolines from 2-vinylanilines in acetonitrile, illustrating a facile method to produce a range of 2-chloroquinoline derivatives (B. Lee, Jae Hak Lee, & Chi, 2002).
Development of Antimicrobial Agents
- Research has focused on synthesizing novel quinoline derivatives, including 2-chloroquinolin-3-yl ester derivatives, for their potential antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacteria and fungi (Tabassum et al., 2014).
Interaction Studies
- Studies on the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl-acetonitriles have provided insights into the formation of cyclic ionic compounds and other products under specific conditions (Volovnenko et al., 2009).
Advanced Chemical Synthesis
- 2-(2-Chloroquinolin-3-yl)acetonitrile has also been employed in more advanced chemical syntheses, such as the creation of pyrrolo[2,1-a]isoquinoline derivatives, highlighting its versatility in organic chemistry (Awad et al., 2001).
Safety and Hazards
The safety information available indicates that 2-(2-Chloroquinolin-3-yl)acetonitrile may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(2-chloroquinolin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDGMFXMMMZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroquinolin-3-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)

![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)








![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)